Cas no 606931-01-5 (Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate)

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is a protected derivative of 1,4-diazepane featuring a tert-butoxycarbonyl (Boc) group and a 2-hydroxyethyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry, where it facilitates the controlled functionalization of the diazepane ring. The Boc group enhances stability, enabling selective deprotection under mild acidic conditions, while the hydroxyethyl side chain provides a reactive handle for further derivatization. Its well-defined reactivity and compatibility with diverse reaction conditions make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions to preserve its integrity.
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate structure
606931-01-5 structure
Product Name:Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
CAS No:606931-01-5
MF:C12H24N2O3
MW:244.330563545227
CID:2951285
PubChem ID:2735672
Update Time:2025-05-24

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-BOC-4-(2-羟基乙基)高哌嗪
    • 1-BOC-4-(2-HYDROXYETHYL)HOMOPIPERAZINE;4-(2-HYDROXYETHYL)-1,4-DIAZEPANE, N1-BOC PROTECTED;TERT-BUTYL 4-(2-HYDROXYETHYL)HOMOPIPERAZINE-1-CARBOXYLATE;
    • Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
    • 1-Boc-4-(2-hydroxyethyl)homopiperazine
    • Z1337753538
    • tert-Butyl 4-(2-hydroxyethyl)homopiperazine-1-carboxylate
    • Tert-butyl4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
    • MFCD02091395
    • 606931-01-5
    • F8889-5713
    • AKOS009158887
    • SCHEMBL1920985
    • EN300-114412
    • G48488
    • Z1123712348
    • 1-Boc-4-(2-hydroxyethyl)homopiperazine, 95%
    • DB-419603
    • AOVWADYIVQEBHV-UHFFFAOYSA-N
    • CHEMBL4528541
    • 863-717-5
    • MDL: MFCD02091395
    • Inchi: 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-13(7-8-14)9-10-15/h15H,4-10H2,1-3H3
    • InChI Key: AOVWADYIVQEBHV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCN(CCO)CC1)=O

Computed Properties

  • Exact Mass: 244.17900
  • Monoisotopic Mass: 244.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 53

Experimental Properties

  • PSA: 53.01000
  • LogP: 0.79730

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Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate Related Literature

Additional information on Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate

Introduction to Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate (CAS No: 606931-01-5)

Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate, a compound with the chemical identifier CAS No: 606931-01-5, is a specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of diazepane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a 2-hydroxyethyl side chain, contribute to its distinctive chemical properties and reactivity.

The synthesis of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate involves a series of well-designed chemical transformations that highlight the importance of precision and control in organic synthesis. The introduction of the tert-butyl group at the 1-position of the diazepane ring enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and potential drug delivery systems. Meanwhile, the 2-hydroxyethyl moiety at the 4-position introduces a hydrophilic character, which can improve solubility in aqueous environments. This balance between hydrophobic and hydrophilic regions makes the compound an intriguing candidate for various pharmaceutical applications.

In recent years, there has been growing interest in diazepane derivatives due to their potential as scaffolds for drug development. The< strong>Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has been studied for its potential role in modulating various biological pathways. For instance, research has suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These findings are particularly promising given the increasing demand for novel therapeutic agents that target chronic inflammatory conditions.

The structural flexibility of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate allows for further derivatization, enabling chemists to explore a wide range of analogs with tailored properties. This adaptability is crucial in drug discovery, where subtle modifications can significantly impact biological activity. The incorporation of additional functional groups or heterocycles can lead to compounds with enhanced efficacy or reduced side effects. Such modifications are often guided by computational modeling and high-throughput screening techniques, which help predict the behavior of new molecular entities before they are synthesized.

The pharmacokinetic profile of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary studies have indicated that this molecule may exhibit favorable pharmacokinetic properties, such as good oral bioavailability and moderate metabolic clearance. These characteristics make it an attractive candidate for further development into a drug candidate.

In addition to its pharmacological potential, Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has shown promise in preclinical models as a tool compound for studying complex biological systems. Its unique structure allows researchers to probe mechanisms of action that might be difficult to investigate with more conventional compounds. For example, its ability to interact with both lipophilic and hydrophilic targets makes it useful in studying membrane-bound receptors and intracellular signaling pathways.

The synthetic strategies employed in the preparation of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate exemplify the cutting-edge techniques used in modern organic synthesis. Advanced methodologies such as transition-metal-catalyzed reactions and asymmetric synthesis have been utilized to construct the desired framework with high selectivity and yield. These approaches not only facilitate the production of complex molecules but also contribute to sustainable chemistry by minimizing waste and improving efficiency.

The future prospects for Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate are bright, with ongoing research aimed at uncovering new applications and refining its properties. As our understanding of biological systems continues to grow, so does the need for innovative molecular tools like this one. By leveraging its unique structural features and exploring new synthetic pathways, scientists hope to unlock its full potential as a therapeutic agent or research tool.

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